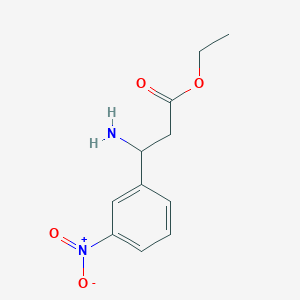

Ethyl 3-amino-3-(3-nitrophenyl)propanoate

Description

Contextualization within Beta-Amino Ester Chemistry

β-amino esters are a significant class of organic compounds characterized by an amino group located at the beta position relative to a carbonyl group of an ester. These molecules are fundamental building blocks in the synthesis of a wide array of more complex structures, including β-peptides, which exhibit enhanced metabolic stability compared to their α-peptide counterparts, and various pharmacologically active agents. sigmaaldrich.com The synthesis of β-amino esters can be achieved through several established chemical reactions, such as the Mannich reaction, which involves the aminoalkylation of a carbon acid. chemeurope.comwikipedia.org The development of catalytic asymmetric methods to produce enantiomerically pure β-amino acids and their ester derivatives is a significant focus of modern organic chemistry. acs.orgrsc.org

The general structure of β-amino esters provides a versatile scaffold that can be readily modified, allowing for the introduction of diverse functionalities. This adaptability makes them key intermediates in the preparation of complex molecular architectures.

Significance of the 3-Nitrophenyl Moiety in Organic Synthesis

The presence of a nitroaromatic group, specifically the 3-nitrophenyl moiety, in a molecule imparts distinct chemical properties. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. chemeurope.com This electronic effect is crucial in directing chemical reactions and influencing the reactivity of other functional groups within the molecule.

In the context of drug design and medicinal chemistry, nitroaromatic compounds have been investigated for a range of biological activities. Furthermore, the nitro group can serve as a precursor to other functional groups. For instance, it can be readily reduced to an amino group, providing a route to a different class of compounds with potentially altered biological or chemical properties. A short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate, a related compound, utilizes the reduction of the intermediate 3-(3-nitrophenyl)propanoic acid. nih.gov

Overview of Academic Research Trajectories for the Compound

While specific, in-depth research focusing solely on ethyl 3-amino-3-(3-nitrophenyl)propanoate is not extensively documented in publicly available literature, its structural motifs suggest several potential research applications. The compound is commercially available from some suppliers as its (R)-enantiomer hydrochloride salt, indicating its use as a building block in specialized, likely proprietary, synthetic applications. bldpharm.com

Research trajectories for this compound would logically fall into several areas:

Asymmetric Synthesis: Development of novel stereoselective methods to access enantiomerically pure forms of the compound. This is a persistent goal in modern organic synthesis. documentsdelivered.com

Intermediate for Novel Compounds: Utilization as a key intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. The presence of the amino, ester, and nitro functionalities allows for a wide range of subsequent chemical transformations.

Medicinal Chemistry: Investigation of the biological activity of the compound itself or its derivatives. The combination of the β-amino ester and nitrophenyl groups could lead to interesting pharmacological profiles.

Given the lack of dedicated public research, the following sections will focus on the plausible synthesis and established properties of its constituent chemical classes.

Interactive Data Table: Properties of Related Compounds

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₄ |

| Molecular Weight | 238.24 g/mol |

| XLogP3-AA | 0.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 5 |

| Exact Mass | 238.09535693 Da |

| Monoisotopic Mass | 238.09535693 Da |

| Topological Polar Surface Area | 98.1 Ų |

| Heavy Atom Count | 17 |

| Complexity | 269 |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-3-(3-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-2-17-11(14)7-10(12)8-4-3-5-9(6-8)13(15)16/h3-6,10H,2,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXTZDRXJICHPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Amino 3 3 Nitrophenyl Propanoate

Direct Synthesis Approaches

Direct synthesis strategies are a cornerstone in the preparation of Ethyl 3-amino-3-(3-nitrophenyl)propanoate, offering efficient pathways to this target molecule. These methods primarily involve the transformation of readily available starting materials.

Reduction of Nitro-Containing Precursors

A key step in many synthetic routes to this compound is the reduction of a nitro group. This transformation is crucial and can be achieved through various methods, each with its own set of advantages and specificities. The choice of reducing agent and reaction conditions is critical to ensure high yield and selectivity, particularly when other reducible functional groups are present in the molecule. commonorganicchemistry.com

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. wikipedia.org This technique typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide, in the presence of hydrogen gas. commonorganicchemistry.comwikipedia.org The reaction is often carried out in a suitable solvent, such as ethanol (B145695).

The general scheme for the catalytic hydrogenation of a nitro-containing precursor to an amino compound is as follows:

R-NO₂ + 3H₂ --(Catalyst)--> R-NH₂ + 2H₂O

While highly effective, a potential drawback of catalytic hydrogenation is its lack of chemoselectivity in some cases, as it can also reduce other functional groups like alkenes or carbonyls. commonorganicchemistry.com However, by carefully selecting the catalyst and controlling the reaction conditions, a high degree of selectivity can often be achieved. For instance, Raney nickel is a notable catalyst used for reducing nitro groups and is often preferred when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com

Table 1: Common Catalysts for Nitro Group Reduction

| Catalyst | Typical Use |

|---|---|

| Palladium on Carbon (Pd/C) | General purpose for aromatic and aliphatic nitro group reduction. commonorganicchemistry.com |

| Platinum(IV) Oxide | Effective for the reduction of aliphatic nitro compounds to amines. wikipedia.org |

| Raney Nickel | Used when dehalogenation of aromatic halides is a concern. commonorganicchemistry.com |

| Rhodium on Carbon | Can be used with hydrazine (B178648) monohydrate for the formation of aryl hydroxylamines. wikipedia.org |

A variety of chemical reducing agents can be employed for the conversion of nitro groups to amines. These methods are often preferred when catalytic hydrogenation is not suitable due to the presence of other reducible functional groups or for practical considerations in the laboratory.

Stannous Chloride (Tin(II) Chloride): Stannous chloride (SnCl₂) is a classic and mild reagent for the selective reduction of aromatic nitro compounds to anilines, even in the presence of other reducible groups. commonorganicchemistry.comacsgcipr.org The reaction is typically carried out in an acidic medium, such as hydrochloric acid, or in ethanol. acsgcipr.orgnih.gov The mechanism involves the transfer of electrons from the Sn²⁺ ion, which is oxidized to Sn⁴⁺. stackexchange.comsarthaks.com A notable application of stannous chloride is in the reduction of 3-(3-nitrophenyl)propanoic acid in ethanol, which not only reduces the nitro group but also facilitates the simultaneous esterification of the carboxylic acid to form this compound. nih.gov

Zinc/Ammonium (B1175870) Chloride: The combination of zinc dust and ammonium chloride in an aqueous medium provides a useful method for the reduction of aryl nitro compounds. nih.gov This system is particularly effective for the conversion of nitrophenols to aminophenols. The reaction is generally fast and avoids the use of strong acids, simplifying the work-up procedure. Optimized conditions often involve using 5 equivalents of fresh zinc dust and 1.2 equivalents of ammonium chloride. nih.gov This method has shown good functional group tolerance, including for esters. nih.gov

Table 2: Comparison of Chemical Reduction Methods for Nitro Groups

| Reagent | Conditions | Advantages |

|---|---|---|

| Stannous Chloride (SnCl₂) | Acidic (e.g., HCl) or alcoholic (e.g., Ethanol) | Mild, good chemoselectivity. commonorganicchemistry.comacsgcipr.org |

| Zinc/Ammonium Chloride | Aqueous medium | Fast reaction, avoids strong acids. |

Tandem Reactions and One-Pot Syntheses

Tandem and one-pot syntheses represent an efficient and atom-economical approach to complex molecules by combining multiple reaction steps in a single reaction vessel without isolating intermediates. This strategy is highly valuable for the synthesis of this compound and its derivatives.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to form an α,β-unsaturated product. wikipedia.org This reaction can be coupled with a subsequent reduction step in a tandem sequence to produce saturated compounds.

A notable example is the synthesis of ethyl 3-(3-aminophenyl)propanoate, a related compound, which employs a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid in the presence of triethylammonium (B8662869) formate (B1220265) (TEAF). nih.gov This is followed by the reduction of the resulting 3-(3-nitrophenyl)propanoic acid. nih.gov The initial condensation product, an α,β-unsaturated compound, is reduced in situ.

Table 3: Key Steps in a Tandem Knoevenagel Condensation/Reduction

| Step | Description | Reactants |

|---|---|---|

| 1. Knoevenagel Condensation | Formation of an α,β-unsaturated intermediate. wikipedia.org | Aldehyde/Ketone + Active Methylene (B1212753) Compound |

| 2. Reduction | Reduction of the carbon-carbon double bond and/or other functional groups. | Reducing Agent (e.g., TEAF, SnCl₂) |

The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen atom to form a β-amino carbonyl compound, known as a Mannich base. rsc.org This reaction and its variants are powerful tools for the synthesis of β-amino esters. organic-chemistry.org

In the context of synthesizing β-amino esters, a Mannich-type reaction can involve the reaction of an aldehyde, an amine, and a silyl (B83357) ketene (B1206846) acetal (B89532), often catalyzed by a Lewis acid. organic-chemistry.org For instance, the reaction of an aldehyde, an amine, and a silyl enolate in aqueous THF catalyzed by zinc tetrafluoroborate (B81430) can produce β-amino esters in high yields. organic-chemistry.org One-pot procedures involving an aldehyde, an amine, and an enolizable ketone or ester are also common. organic-chemistry.org

The development of asymmetric Mannich reactions has allowed for the enantioselective synthesis of chiral β-amino esters. nih.gov These reactions often utilize chiral catalysts to control the stereochemistry of the newly formed stereocenter. nih.gov

Table 4: Components of a Mannich-Type Reaction for β-Amino Ester Synthesis

| Component | Role | Example |

|---|---|---|

| Aldehyde | Electrophile | 3-Nitrobenzaldehyde |

| Amine | Nucleophile (forms imine in situ) | Ammonia (B1221849) or an amine derivative |

| Active Hydrogen Compound | Nucleophile (adds to the imine) | Silyl ketene acetal, malonate ester |

Asymmetric Synthesis Strategies for this compound

The synthesis of enantiomerically pure β-amino acids and their derivatives, such as this compound, is of significant interest due to their role as crucial building blocks for pharmaceuticals and other biologically active molecules. semanticscholar.org Asymmetric synthesis provides the most efficient route to these chiral compounds, ensuring the desired stereoisomer is produced with high selectivity. chiralpedia.com Methodologies for achieving this are diverse, broadly categorized into strategies employing chiral auxiliaries, chiral catalysts, or biocatalysts.

Chiral Catalyst-Mediated Reactions

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. researchgate.net This field is dominated by organocatalysis and metal-based catalysis.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. rsc.org This area has grown rapidly, providing powerful metal-free alternatives for the synthesis of chiral compounds. For the synthesis of chiral β-amino acid derivatives, key organocatalytic methods include asymmetric Mannich reactions.

In a typical scenario, a chiral Brønsted acid catalyst, such as a derivative of phosphoric acid (e.g., TRIP), or a bifunctional catalyst like a proline derivative, activates an imine formed from 3-nitrobenzaldehyde and an amine. The catalyst creates a chiral environment around the imine, promoting the enantioselective addition of a nucleophile, such as a silyl ketene acetal derived from ethyl acetate (B1210297). This approach directly constructs the β-amino ester backbone with high enantioselectivity. digitellinc.com Chiral Brønsted bases can also be employed, which function through complex hydrogen-bonding networks to control the stereochemical outcome. nih.gov

Table 2: Examples of Organocatalysts in Asymmetric β-Amino Acid Synthesis

| Catalyst Type | Example Catalyst | Typical Reaction |

|---|---|---|

| Chiral Brønsted Acid | Chiral Phosphoric Acids (e.g., TRIP) | Mannich Reaction, Aza-Friedel-Crafts |

| Bifunctional Catalyst | Proline and its derivatives | Mannich Reaction, Aldol Reaction researchgate.net |

| Chiral Brønsted Base | Chiral Amines, Guanidines | Michael Addition, Mannich Reaction nih.gov |

| Phase-Transfer Catalyst | Chiral Quaternary Ammonium Salts | Alkylation, Michael Addition rsc.org |

Metal-Catalyzed Asymmetric Transformations

Transition metal complexes featuring chiral ligands are among the most powerful and versatile tools for asymmetric synthesis. chiralpedia.com These catalysts can achieve exceptional levels of enantioselectivity and turnover numbers in a wide array of reactions.

A primary strategy for synthesizing this compound via this method is the asymmetric hydrogenation of a prochiral enamine precursor. An enamine, synthesized from the corresponding β-keto ester, can be hydrogenated using a chiral catalyst, typically based on rhodium or ruthenium complexed with a chiral phosphine (B1218219) ligand such as BINAP or DuPhos. The chiral ligand coordinates to the metal center, creating a well-defined asymmetric pocket that forces the substrate to bind in a specific orientation, leading to the delivery of hydrogen to one face of the double bond with high selectivity.

Another powerful approach is the copper-catalyzed asymmetric conjugate addition. A chiral copper-bisoxazoline (BOX) complex, for example, can catalyze the addition of a nitrogen nucleophile to ethyl cinnamate (B1238496) substituted with a nitro group at the 3-position of the phenyl ring. nih.gov More recently, photoredox catalysis combined with copper catalysis has enabled novel enantioselective difunctionalizations of alkenes, such as aminocyanation, to access β-amino nitrile precursors. nih.gov

Table 3: Selected Metal-Catalyzed Asymmetric Reactions

| Metal | Chiral Ligand | Reaction Type |

|---|---|---|

| Rhodium, Ruthenium | BINAP, DuPhos, JOSIPHOS | Asymmetric Hydrogenation |

| Copper | Bisoxazoline (BOX), Phos-ferrocene | Asymmetric Conjugate Addition nih.gov |

| Palladium | Trost Ligand, Feringa Ligand | Asymmetric Allylic Alkylation/Amination chiralpedia.com |

| Iridium | NHC-Amino Acid Complexes | Asymmetric Transfer Hydrogenation researchgate.net |

Biocatalytic Approaches

Biocatalysis leverages the exquisite selectivity of enzymes to perform asymmetric transformations, often under mild reaction conditions in aqueous media. chiralpedia.com For the preparation of enantiopure this compound, the most common biocatalytic method is the kinetic resolution of a racemic mixture.

In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of the racemate at a much higher rate than the other. Hydrolases, particularly lipases, are frequently used for this purpose. For example, racemic this compound can be subjected to hydrolysis catalyzed by a lipase (B570770) such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL). semanticscholar.orgresearchgate.net

The enzyme will preferentially hydrolyze one enantiomer (e.g., the (R)-enantiomer) to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer (the (S)-enantiomer). The resulting mixture of the enantiopurified acid and ester can then be easily separated. Alternatively, enantioselective N-acylation can be performed where the enzyme acylates one amino ester enantiomer in the presence of an acyl donor, allowing for separation of the acylated product from the unreacted enantiomer. researchgate.net Lipase from Pseudomonas fluorescens has also been shown to be an effective catalyst for the kinetic resolution of related β-alanine ethyl ester hydrochlorides. semanticscholar.org

Table 4: Biocatalytic Resolution of β-Amino Esters and Analogs

| Enzyme | Reaction Type | Substrate/Product Example | Finding |

|---|---|---|---|

| Candida antarctica Lipase A (CAL-A) | Enantioselective N-acylation | Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate | Successful separation of enantiomers through acylation. researchgate.net |

| Pseudomonas cepacia Lipase (PCL) | Enantioselective Hydrolysis | Ethyl 3-hydroxy-3-phenylpropanoate | High enantiomeric excess (98% e.e.) for the remaining (R)-ester. researchgate.netscielo.br |

| Pig Liver Esterase (PLE) | Enantioselective Hydrolysis | Ethyl 3-hydroxy-3-phenylbutanoate | Demonstrated good results for tertiary esters, though selectivity was sometimes poor. scielo.brscielo.br |

| Pseudomonas fluorescens Lipase | Enantioselective Hydrolysis | rac-(5-phenylfuran-2-yl)-β-alanine ethyl ester | High enantioselectivity (E > 146) achieved in buffer at 30 °C. semanticscholar.org |

Protecting Group Strategies for Amino and Ester Functionalities

In multi-step organic synthesis, protecting groups are essential tools to temporarily mask reactive functional groups, preventing them from participating in undesired side reactions. utsouthwestern.edu For the synthesis and manipulation of this compound, the primary focus is on the protection of the nucleophilic amino group.

The choice of a protecting group is dictated by its stability to the planned reaction conditions and the ease of its selective removal afterward. The most common protecting groups for amines are carbamates, such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). ug.edu.pliris-biotech.de

The Boc group is installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to basic conditions and hydrogenolysis. It is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). ug.edu.pl

The Fmoc group is attached using Fmoc-Cl or Fmoc-OSu. It is notably stable to acidic conditions but is cleaved by bases, commonly a solution of piperidine (B6355638) in DMF. ug.edu.pliris-biotech.de The orthogonality of the Boc and Fmoc groups (one being acid-labile and the other base-labile) is a cornerstone of modern chemical synthesis, particularly in peptide chemistry. iris-biotech.de A third common group is the benzyloxycarbonyl (Cbz or Z) group, which is stable to both acidic and basic conditions but is removed by catalytic hydrogenolysis.

The ethyl ester functionality is generally more robust than the amino group and often does not require protection. It is stable to the conditions used for Boc protection/deprotection and many catalytic reactions. However, if a reaction requires strongly basic conditions (e.g., saponification) that would cleave the ethyl ester, it could be replaced by a more sterically hindered ester, like a tert-butyl ester. The t-butyl ester is stable to base but can be cleaved simultaneously with a Boc group using strong acid, providing a convenient deprotection step.

Table 5: Common Protecting Groups for the Amino Functionality

| Protecting Group | Abbreviation | Structure | Cleavage Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | -(C=O)O-C(CH₃)₃ | Strong Acid (e.g., TFA, HCl) ug.edu.pl |

| 9-Fluorenylmethoxycarbonyl | Fmoc | -(C=O)O-CH₂-Fluorene | Base (e.g., 20% Piperidine in DMF) ug.edu.pliris-biotech.de |

| Benzyloxycarbonyl | Cbz or Z | -(C=O)O-CH₂-Ph | Catalytic Hydrogenolysis (H₂, Pd/C) |

Green Chemistry Considerations in Synthetic Routes

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles focus on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. Several strategies can be employed to enhance the greenness of the synthetic routes for this compound, primarily focusing on the choice of catalysts, reaction media, and reaction conditions.

One of the key areas for green improvement is the use of catalysts that are efficient, selective, and reusable. Traditional methods for the synthesis of β-amino esters often involve stoichiometric amounts of reagents that lead to significant waste. Modern catalytic approaches offer more sustainable alternatives. For instance, the use of inexpensive and readily available catalysts like ammonium chloride (NH4Cl) has been shown to be effective in the one-pot synthesis of β-amino esters from aromatic amines, aromatic aldehydes, and malonic esters. researchgate.net This method proceeds in ethanol at room temperature, offering mild reaction conditions and avoiding hazardous solvents. researchgate.net While not directly reported for this compound, the principles are applicable. The electron-withdrawing nature of the nitro group on the benzaldehyde (B42025) starting material would likely be compatible with this type of reaction. researchgate.net

Enzyme catalysis represents another significant green approach. Lipases, for example, have been successfully used in the Michael addition of aromatic amines to acrylates to produce β-amino acid esters. mdpi.com A notable advantage of enzymatic reactions is their high selectivity and ability to operate under mild conditions, often in green solvents like methanol. mdpi.com The lipase TL IM from Thermomyces lanuginosus has demonstrated efficacy in this transformation. mdpi.com Furthermore, enzyme-catalyzed resolutions can be employed to produce enantiomerically pure β-amino esters, as demonstrated in the synthesis of related compounds where lipases like Candida antarctica lipase A (CAL-A) are used for enantioselective N-acylation. researchgate.net

Solvent selection is another critical aspect of green chemistry. Many organic reactions are carried out in volatile organic compounds (VOCs) that are toxic and environmentally harmful. The search for greener solvents has led to the investigation of alternatives such as water, ethanol, and solvent-free conditions. organic-chemistry.org For instance, ceric ammonium nitrate (B79036) has been used to catalyze the aza-Michael reaction in water, a benign solvent. organic-chemistry.org Solvent-free reactions, where the reactants themselves act as the solvent, represent an ideal green scenario by completely eliminating solvent waste. organic-chemistry.orgnih.gov Gold(I)/silver(I) catalyzed synthesis of β-enaminoesters has been achieved under solvent-free conditions at room temperature. nih.gov

The following table summarizes and compares different catalytic systems and reaction conditions that could be applied to the synthesis of this compound, evaluated through the lens of green chemistry principles.

Table 1: Comparison of Potential Green Synthetic Methodologies

| Catalytic System | Solvent | Temperature | Reaction Time | Yield | Green Chemistry Aspects |

|---|---|---|---|---|---|

| Ammonium Chloride (NH4Cl) researchgate.net | Ethanol | Room Temp. | Not Specified | Good to Excellent | Inexpensive catalyst, mild conditions, green solvent. |

| Lipase TL IM mdpi.com | Methanol | Not Specified | 30 min (continuous flow) | Not Specified | Biocatalyst, mild conditions, green solvent, short reaction time. |

| Gold(I)/Silver(I) nih.gov | Solvent-free | Room Temp. | Not Specified | High (76-98%) | Solvent-free, low catalyst loading, mild conditions. |

| Ceric Ammonium Nitrate organic-chemistry.org | Water | Not Specified | Not Specified | Very Good | Use of water as a green solvent, mild conditions. |

Chemical Reactivity and Derivatization of Ethyl 3 Amino 3 3 Nitrophenyl Propanoate

Reactions of the Amino Group

The primary amino group in ethyl 3-amino-3-(3-nitrophenyl)propanoate is a nucleophilic center and can undergo a range of chemical transformations.

The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, and activated carboxylic acids to form the corresponding amides. These reactions are fundamental in peptide synthesis and the formation of various amide-containing structures. While direct studies on this compound are not extensively documented in the public domain, the reactivity is analogous to other primary amines. For instance, the amidation of amino acids can be achieved using coupling agents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) or (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HATU) to facilitate the formation of the amide bond with a carboxylic acid. nih.gov

A related compound, ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate, is an example of a more complex amide derivative, indicating that the amino group of similar propanoate structures can be successfully acylated. bldpharm.compharmaffiliates.com

Table 1: Examples of Acylation/Amidation Reactions of Amino Esters

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| Amino Ester | Carboxylic Acid/Coupling Agent | Amide | Amidation |

| Amino Ester | Acid Chloride | Amide | Acylation |

The nitrogen atom of the amino group can be alkylated by reacting with alkyl halides or other alkylating agents. This reaction can lead to the formation of secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent. An example of a related N-alkylated product is ethyl 3-[(2-nitrobenzyl)amino]propanoate, which demonstrates the feasibility of such transformations. chemsynthesis.com

The amino and ester functionalities of this compound make it a potential precursor for the synthesis of various heterocyclic compounds. For example, β-amino esters are known to be key building blocks for the synthesis of substituted oxazole (B20620) derivatives, which are present in many biologically active molecules. cbccollege.in The synthesis of novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives highlights the utility of amino esters in constructing complex heterocyclic systems. cbccollege.in

The primary aromatic amine can be converted into a diazonium salt through a process called diazotization. This typically involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, such as Sandmeyer reactions (to introduce halides), Schiemann reactions (to introduce fluorine), or coupling reactions with activated aromatic compounds to form azo dyes. The diazotization of structurally similar compounds like 3-aminoindoles and 4-amino-3-nitrobenzaldehyde (B1281796) has been reported, suggesting that the amino group on the nitrophenyl ring of the title compound could undergo similar transformations. researchgate.netresearchgate.net

Reactions of the Ester Group

The ethyl ester group is another key reactive site in the molecule.

The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-amino-3-(3-nitrophenyl)propanoic acid. nih.govbeilstein-journals.org This reaction is a standard transformation for esters and is often a necessary step in the synthesis of further derivatives where a free carboxylic acid is required. For example, in the synthesis of ethyl 3-(3-aminophenyl)propanoate, the precursor 3-(3-nitrophenyl)propanoic acid is an intermediate that is subsequently esterified. nih.gov The hydrolysis of the ester allows for the creation of a new reactive handle for further chemical modifications.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) |

| (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HATU) |

| Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate |

| Ethyl 3-[(2-nitrobenzyl)amino]propanoate |

| Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate |

| 3-aminoindoles |

| 4-amino-3-nitrobenzaldehyde |

| Nitrous acid |

| Sodium nitrite |

| 3-amino-3-(3-nitrophenyl)propanoic acid |

| Ethyl 3-(3-aminophenyl)propanoate |

Transesterification Processes

The ethyl ester group in this compound can undergo transesterification to yield different alkyl esters. This reaction involves the substitution of the ethoxy group (-OCH2CH3) with another alkoxy group from a different alcohol, typically under acidic or basic conditions, or with enzymatic catalysis.

While specific studies on the transesterification of this compound are not extensively documented, the reactivity can be inferred from similar structures like ethyl 3-hydroxy-3-phenylpropionate. google.com Lipase-catalyzed transesterification, for instance, is a common method for achieving this transformation, often with high selectivity and under mild conditions. google.com The choice of catalyst and alcohol determines the reaction's efficiency and the resulting ester.

Table 1: Representative Transesterification Conditions for Phenylpropanoate Esters This table is illustrative and based on reactions of analogous compounds.

| Catalyst | Alcohol (R-OH) | Solvent | Temperature (°C) | Resulting Ester | Reference |

| Lipase (B570770) PS-C | Vinyl Propionate | Isopropylether | Room Temp. | Propionyl Ester | google.com |

| Sulfuric Acid | Methanol | Methanol | Reflux | Methyl Ester | General Knowledge |

| Sodium Methoxide | Methanol | Methanol | Room Temp. | Methyl Ester | General Knowledge |

Reduction to Corresponding Alcohols

The ester functionality of this compound can be reduced to a primary alcohol, yielding 3-amino-3-(3-nitrophenyl)propan-1-ol. This transformation converts the propanoate ester into a propanol (B110389) derivative while preserving the chiral center and the nitroaromatic moiety.

Common reducing agents for this purpose include lithium aluminium hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in combination with other reagents to enhance reactivity. For instance, the reduction of N-protected amino acid esters to amino alcohols has been successfully achieved using NaBH₄ in alcohol-water mixtures or via the formation of a mixed anhydride (B1165640) followed by NaBH₄ reduction. core.ac.uk Catalytic hydrogenation can also be employed, though it may simultaneously reduce the nitro group depending on the catalyst and conditions chosen.

Table 2: Common Reagents for the Reduction of Amino Esters to Amino Alcohols

| Reducing Agent | Solvent | Conditions | Product | Reference |

| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0°C to Room Temp. | 3-amino-3-(3-nitrophenyl)propan-1-ol | |

| Sodium Borohydride (NaBH₄) / Iodine (I₂) | Tetrahydrofuran (THF) | Room Temp. | 3-amino-3-(3-nitrophenyl)propan-1-ol | |

| Sodium Borohydride (NaBH₄) | Ethanol (B145695)/Water | Reflux | 3-amino-3-(3-nitrophenyl)propan-1-ol | core.ac.uk |

Transformations of the 3-Nitrophenyl Moiety

The 3-nitrophenyl group is a key site for further functionalization, allowing for modifications that can significantly alter the molecule's properties.

Reduction to the 3-Aminophenyl Derivative

One of the most common and significant transformations is the reduction of the nitro group to an amine, converting this compound into Ethyl 3-amino-3-(3-aminophenyl)propanoate. This reaction creates a valuable diamino compound, an important building block in medicinal chemistry.

A variety of reducing agents can accomplish this transformation. A notable method involves the use of stannous chloride (SnCl₂) in ethanol. nih.gov In this case, stannous chloride acts as the reducing agent for the nitro group, and the ethanolic solvent facilitates the reaction. nih.gov Other common methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or platinum oxide (PtO₂), and the use of other metals in acidic media, such as iron (Fe) or zinc (Zn) in hydrochloric acid (HCl).

Table 3: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Solvent | Conditions | Product | Reference |

| Stannous Chloride (SnCl₂) | Ethanol | Reflux | Ethyl 3-amino-3-(3-aminophenyl)propanoate | nih.gov |

| H₂ / Palladium on Carbon (Pd/C) | Ethanol / Methanol | Room Temp., 1 atm | Ethyl 3-amino-3-(3-aminophenyl)propanoate | General Knowledge |

| Iron (Fe) / Hydrochloric Acid (HCl) | Water / Ethanol | Reflux | Ethyl 3-amino-3-(3-aminophenyl)propanoate | General Knowledge |

Nucleophilic Aromatic Substitution (where applicable for the nitro group)

Nucleophilic Aromatic Substitution (SₙAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. The success of this reaction is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govyoutube.com

In this compound, the primary substituent [-CH(NH₂)CH₂COOEt] is located meta to the nitro group. This meta-relationship does not provide the necessary resonance stabilization for the Meisenheimer intermediate that is crucial for a classical SₙAr reaction. nih.govyoutube.com Therefore, nucleophilic substitution of a hydrogen or other hypothetical leaving group on the ring is generally unfavorable under standard SₙAr conditions.

However, under specific and often harsh conditions, the nitro group itself can act as a leaving group and be displaced by a strong nucleophile. This type of reaction is less common and typically requires highly activated substrates or specific reaction conditions.

Further Electrophilic Aromatic Functionalization

Electrophilic Aromatic Substitution (SₑAr) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the ring. wikipedia.orgulethbridge.ca

The 3-nitrophenyl moiety of the title compound contains two substituents:

The Nitro Group (-NO₂): A strong electron-withdrawing group, which is deactivating and a meta-director. masterorganicchemistry.com

The 3-Amino-3-ethoxycarbonylpropyl Group: This is an alkyl group, which is generally considered an activating, ortho-, para-director. wikipedia.org However, its bulkiness and the electron-withdrawing nature of the ester may influence its effect.

The directing effects of these two groups are in conflict. The powerful deactivating and meta-directing nature of the nitro group typically dominates the reaction's regioselectivity. youtube.com The nitro group at position 3 will direct incoming electrophiles to the positions meta to itself (positions 1, 5) and ortho/para to itself (positions 2, 4, 6). Since position 1 is already substituted, the potential sites for electrophilic attack are positions 2, 4, 5, and 6. The ortho-, para-directing alkylamino group at position 1 would direct incoming electrophiles to positions 2, 4, and 6.

Considering both effects, the most likely positions for substitution are 4 and 6, which are ortho and para to the alkylamino group and ortho to the nitro group. However, due to the strong deactivating effect of the nitro group, forcing further electrophilic substitution onto the ring is challenging and requires vigorous reaction conditions. youtube.comquora.com

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reaction | Reagents | Predicted Major Products | Rationale |

| Nitration | HNO₃ / H₂SO₄ | Ethyl 3-amino-3-(4,6-dinitro-phenyl)propanoate | The -NO₂ group is a strong deactivating meta-director; the alkylamino group is an ortho-, para-director. The reaction is difficult. |

| Halogenation | Br₂ / FeBr₃ | Ethyl 3-amino-3-(4-bromo-3-nitrophenyl)propanoate / Ethyl 3-amino-3-(6-bromo-3-nitrophenyl)propanoate | Directing effects of both groups favor positions 4 and 6. Steric hindrance may influence the ratio. |

| Sulfonation | Fuming H₂SO₄ | 5-(1-Amino-2-ethoxycarbonylethyl)-2-nitrobenzenesulfonic acid | Sulfonation at position 5 is possible, being meta to the alkylamino group and ortho to the nitro group. |

Advanced Structural and Spectroscopic Characterization

Conformational Analysis

The flexibility of the propanoate chain allows the molecule to adopt various conformations. The preferred arrangement of its constituent parts is studied in both the solid and solution phases.

Solution-State Conformation: In solution, the molecule is more flexible, and its conformation is typically studied using Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule can rotate freely around the C2-C3 and C3-C(phenyl) single bonds. The observed NMR parameters, such as coupling constants and Nuclear Overhauser Effects (NOEs), provide insights into the time-averaged preferred conformations in a given solvent. The polarity of the solvent can influence these conformations by affecting intramolecular and intermolecular hydrogen bonding possibilities.

Chirality and Stereochemical Assignment

The presence of a stereocenter at the C3 carbon atom, which is bonded to four different substituents (a 3-nitrophenyl group, an amino group, a hydrogen atom, and an ethyl carboxymethyl group), confers chirality to the molecule. This means it exists as a pair of non-superimposable mirror images, known as enantiomers: (R)- and (S)-Ethyl 3-amino-3-(3-nitrophenyl)propanoate. The (R)-enantiomer is available commercially as a hydrochloride salt, indicating its significance in stereospecific applications. bldpharm.com

The separation and quantification of the (R) and (S) enantiomers are critical for stereoselective synthesis and analysis. This is primarily achieved using chiral chromatography.

Chiral HPLC: This is a widely used and effective technique for resolving enantiomers of chiral amines and amino acid esters. yakhak.org The method employs chiral stationary phases (CSPs) that interact differently with each enantiomer. mdpi.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) tris(phenylcarbamate), have demonstrated high enantioselectivity for this class of compounds. yakhak.orgresearchgate.net For instance, columns like Chiralpak® IA, which contains amylose tris(3,5-dimethylphenylcarbamate), are effective in separating related α-amino acid esters. yakhak.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. researchgate.net To enhance detection sensitivity, the amino group can be derivatized, for example, with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl). researchgate.net

Table 1: Representative Chiral HPLC Conditions for Amino Acid Ester Separation

| Parameter | Condition |

| Column | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane / 2-Propanol mixture |

| Detection | UV or Fluorescence (after derivatization) |

| Principle | Differential interaction of enantiomers with the chiral stationary phase |

This table presents typical conditions based on methods for related compounds. yakhak.orgresearchgate.net

Chiral GC: Gas chromatography can also be used for enantiomeric separation, though it often requires derivatization to increase the volatility and thermal stability of the analyte. gcms.czresearchgate.net The amino and carboxyl groups are typically converted into less polar functional groups. nih.govresearchgate.net Separation is performed on capillary columns coated with a chiral stationary phase, such as derivatized cyclodextrins or amino acids. gcms.czresearchgate.net

These techniques are instrumental in assigning the absolute configuration of chiral molecules.

Optical Rotation: Enantiomers rotate the plane of plane-polarized light by equal amounts but in opposite directions. A polarimeter is used to measure this rotation, which is reported as the specific rotation [α]D. This value is a characteristic physical property for a given enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). The sign of the rotation (+ or -) is used to distinguish the dextrorotatory and levorotatory enantiomers. This technique has been applied to characterize similar chiral molecules. rsc.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The presence of chromophores, such as the 3-nitrophenyl group in the target molecule, gives rise to characteristic CD spectra. These spectra are highly sensitive to the stereochemical environment and can be used to determine the absolute configuration of the molecule, often by comparing experimental spectra with those predicted from quantum chemical calculations.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is a powerful tool for the structural elucidation of Ethyl 3-amino-3-(3-nitrophenyl)propanoate in solution. While standard 1D ¹H and ¹³C NMR provide primary information, advanced 2D techniques are necessary for unambiguous assignment and conformational insights. rsc.org

¹H and ¹³C NMR: The ¹H NMR spectrum would show characteristic signals for the ethyl ester group (a triplet and a quartet), the protons on the propanoate backbone, and the aromatic protons of the 3-nitrophenyl ring. chemicalbook.com The two protons on the C2 carbon are diastereotopic due to the adjacent C3 stereocenter and are expected to appear as a complex multiplet. The ¹³C NMR spectrum would similarly display distinct resonances for each carbon atom in the molecule. rsc.org

2D NMR:

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, allowing for the connection of protons on adjacent carbons, such as tracing the spin system from the ethyl group through the C2 and C3 protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, enabling definitive assignment of carbon resonances.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and the details of intermolecular interactions. While the specific crystal structure for the title compound is not publicly available, analysis of closely related structures provides a strong basis for prediction. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Studies on similar nitro-substituted compounds show that the crystal lattice is stabilized by a network of weak intermolecular interactions. researchgate.netresearchgate.net These typically include C-H···O hydrogen bonds involving the carbonyl and nitro groups, which are key elements in building the supramolecular architecture. researchgate.net The amino group (or N-H in related structures) acts as a hydrogen bond donor, while the oxygen atoms of the ester and nitro groups act as acceptors. researchgate.netresearchgate.net

Table 2: Illustrative Crystallographic Data for a Related Propanoate Derivative (Ethyl 3-nitro-4-(propylamino)benzoate)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 4.4914 Å, b = 12.0828 Å, c = 12.8763 Å |

| α = 62.494°, β = 81.055°, γ = 83.494° | |

| Key Interactions | Intermolecular N-H···O hydrogen bonds, short O···O interactions |

This data from a related structure illustrates the type of information obtained from X-ray crystallography. researchgate.net

Hydrogen Bonding and Other Non-Covalent Interactions

The molecular structure of this compound is conducive to a variety of non-covalent interactions, which are critical in defining its solid-state architecture and influencing its physical properties. These interactions include hydrogen bonds, π-π stacking, and other van der Waals forces.

The primary amino group (-NH₂) and the nitro group (-NO₂) are key functional groups that participate in hydrogen bonding. The N-H moieties of the amino group act as hydrogen bond donors, while the oxygen atoms of the nitro group and the carbonyl oxygen of the ethyl ester group serve as potent hydrogen bond acceptors. nih.gov This allows for the formation of both intramolecular and intermolecular hydrogen bonds. For instance, an intramolecular N—H⋯O bond can form between the amino group and the carbonyl oxygen, creating a stable six-membered ring motif known as an S(6) graph-set. researchgate.netresearchgate.net

Intermolecularly, the amino group of one molecule can form hydrogen bonds with the nitro or carbonyl groups of a neighboring molecule. researchgate.net These N—H⋯O interactions link molecules together, often forming chains or more complex three-dimensional networks in the crystal lattice. researchgate.net Weaker C—H⋯O hydrogen bonds, involving aromatic or aliphatic C-H donors and oxygen acceptors, can also contribute to the stability of the crystal packing. researchgate.netresearchgate.net

Beyond hydrogen bonding, the nitrophenyl ring facilitates other significant non-covalent interactions. The electron-deficient nature of the nitro-substituted aromatic ring allows for π-π stacking interactions with adjacent phenyl rings. These interactions, where rings stack upon each other in an offset or parallel-displaced manner, are crucial for the supramolecular assembly of the molecules in the solid state. researchgate.net Additionally, short intermolecular contacts, such as O⋯O interactions between nitro groups of adjacent molecules, can occur, further stabilizing the crystal structure. researchgate.net

Mass Spectrometry for Mechanistic Elucidation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound, offering insights into its fragmentation pathways and enabling the identification of process-related impurities.

Impurity Profiling: The synthesis of β-amino esters can proceed through various routes, such as the Mannich-type reaction or the aza-Baylis-Hillman reaction. organic-chemistry.org Impurities can arise from starting materials, intermediates, by-products, or degradation products. For a synthesis starting from 3-nitrobenzaldehyde (B41214) and an ethyl acetate (B1210297) enolate equivalent, potential impurities detectable by MS could include unreacted 3-nitrobenzaldehyde, side-products from self-condensation, or by-products from elimination reactions. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly effective for separating and identifying these trace-level impurities.

Mechanistic Elucidation: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to monitor reaction progress and identify transient intermediates. mdpi.com In the synthesis of β-amino esters, ESI-MS can help detect key catalytic intermediates or adducts, thereby providing experimental support for a proposed reaction mechanism, such as the formation of specific zwitterionic or enamine intermediates in organocatalyzed reactions. mdpi.com

Fragmentation Pattern: Under electron impact (EI) or other ionization methods, this compound (Molecular Weight: 238.24 g/mol nih.gov) is expected to exhibit a characteristic fragmentation pattern. The molecular ion peak ([M]⁺˙) would be observed, followed by fragments resulting from predictable bond cleavages.

Key fragmentation pathways include:

α-Cleavage: The bond between the chiral carbon (C3) and the adjacent methylene (B1212753) group (C2) is prone to cleavage. This benzylic-type cleavage is favorable as it results in a resonance-stabilized cation containing the nitrophenyl group.

Ester Fragmentation: The ester group can undergo characteristic fragmentation, including the loss of the ethoxy radical (•OCH₂CH₃, 45 u) to form an acylium ion, or the loss of ethylene (B1197577) (C₂H₄, 28 u) via a McLafferty rearrangement if a gamma-hydrogen is available. youtube.com

Loss of Amino Group: Cleavage can lead to the loss of the amino group as ammonia (B1221849) (NH₃, 17 u) or an aminyl radical (•NH₂, 16 u). nih.gov

Nitroaromatic Fragmentation: The nitrophenyl moiety itself can fragment, typically involving the loss of •NO₂ (46 u) or •NO (30 u).

A proposed fragmentation table is presented below:

| m/z Value (Proposed) | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 238 | [C₁₁H₁₄N₂O₄]⁺˙ | Molecular Ion [M]⁺˙ |

| 193 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical from ester |

| 165 | [M - COOCH₂CH₃]⁺ | Loss of ethyl carboxylate radical |

| 150 | [C₇H₆NO₂]⁺ | α-Cleavage, forming [CH(NH₂)(C₆H₄NO₂)]⁺ |

| 122 | [C₆H₄NO₂]⁺ | Nitrophenyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation from loss of NO₂ |

Computational and Theoretical Studies

Chiral Recognition Mechanism Studies

Extensive literature searches did not yield any specific computational or theoretical studies focused on the chiral recognition mechanism of Ethyl 3-amino-3-(3-nitrophenyl)propanoate. While the synthesis and general properties of this and related compounds are documented, detailed investigations into the specific molecular interactions governing its enantioselective recognition appear to be limited or not publicly available.

Research in the broader field of chiral recognition of amino acid esters often employs computational modeling and theoretical calculations to understand the binding affinities and selectivity between a chiral host and guest. nih.govnih.govrsc.org These studies typically involve the use of techniques such as NMR spectroscopy and computational modeling to elucidate the binding modes and the non-covalent interactions, like hydrogen bonding, that are responsible for chiral discrimination. nih.govacs.org

For instance, studies on other amino acid esters have successfully used computational approaches to propose plausible binding modes with chiral receptors, such as glucose-based crown ethers. nih.govnih.govrsc.org These analyses have highlighted the critical role of the solvent and the specific architecture of the receptor in achieving enantioselectivity. nih.govnih.gov Similarly, research into the self-enantiorecognition of chiral amine derivatives has utilized a combination of NMR analysis and computational studies to understand the underlying principles of self-induced diastereomeric anisochronism. acs.org

However, the application of these detailed computational and theoretical methodologies specifically to this compound is not described in the currently available scientific literature. Therefore, a detailed analysis of its chiral recognition mechanism from a computational and theoretical standpoint cannot be provided at this time. Further research in this specific area is required to elucidate the molecular-level interactions that govern its chiral recognition.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Chiral Building Blocks in Complex Molecule Synthesis

The presence of a chiral center at the C3 position of the propanoate backbone makes ethyl 3-amino-3-(3-nitrophenyl)propanoate a valuable chiral building block in asymmetric synthesis. researchgate.netresearchgate.net Chiral enantiomers, such as the (R) or (S) forms, serve as crucial starting materials for the synthesis of enantiomerically pure complex molecules, which is of paramount importance in the pharmaceutical industry.

Precursors for Beta-Lactam Derivatives

β-amino esters are key precursors in the synthesis of β-lactams, a class of compounds famous for their antibiotic properties. nih.govresearchgate.netorganic-chemistry.org The synthesis of β-lactams often involves the cyclization of β-amino acids or their ester derivatives. researchgate.net this compound can be envisioned as a direct precursor to a 3-amino-4-(3-nitrophenyl)azetidin-2-one core structure. Various synthetic strategies, such as the Staudinger synthesis involving the reaction of a ketene (B1206846) with an imine, or metal-mediated cyclizations, are employed to construct the four-membered β-lactam ring. nih.govrsc.orgresearchgate.net The stereochemistry of the starting β-amino ester can direct the stereochemical outcome of the final β-lactam product, a critical factor for its biological activity. nih.gov

Synthesis of Chiral Amines and Carboxylic Acids

This compound serves as a versatile precursor for the synthesis of other important chiral molecules, namely chiral amines and chiral carboxylic acids.

Chiral Carboxylic Acids: The ethyl ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding 3-amino-3-(3-nitrophenyl)propanoic acid. This transformation provides access to a chiral β-amino acid, a valuable component in peptide synthesis and drug design.

Chiral Amines: While the amine group is already present, the molecule as a whole can be used to synthesize more complex chiral amines through various chemical modifications.

The ability to derive both chiral carboxylic acids and amines from this single precursor highlights its utility as a flexible building block in organic synthesis.

Integration into Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. acs.org β-amino acids, such as the one derived from this compound, are frequently incorporated into peptide backbones to create these peptidomimetic structures. acs.orgnih.gov The presence of the β-amino acid can induce specific secondary structures, like helices and turns, and can enhance resistance to enzymatic degradation. nih.gov While the direct incorporation of β-amino acids into peptides by the ribosome is challenging, chemical synthesis provides a robust platform for their integration. rsc.orgrsc.orgnih.gov The unique conformational properties imparted by β-amino acids make them attractive for designing novel therapeutic agents. acs.org

Precursor for Advanced Organic Intermediates

The chemical functionalities of this compound, namely the nitro group, the amino group, and the ester, allow for its conversion into a variety of advanced organic intermediates. A key transformation is the reduction of the aromatic nitro group to an amine. This reaction yields ethyl 3-amino-3-(3-aminophenyl)propanoate, a diamino compound. nih.gov This resulting molecule, possessing two distinct amine groups and an ester, is a highly valuable intermediate for the synthesis of pharmaceuticals and other complex organic molecules. For instance, it can be a precursor for the synthesis of dabigatran (B194492) etexilate, an anticoagulant medication. google.com

Utilization in Polymer Chemistry (e.g., Poly(β-amino ester)s (PBAEs) for material applications)

Poly(β-amino ester)s (PBAEs) are a class of biodegradable and pH-sensitive polymers that have garnered significant interest for biomedical applications, particularly in drug and gene delivery. researchgate.netnih.govresearchgate.netresolvemass.carug.nl These polymers are typically synthesized through the Michael addition of a primary or secondary amine to a diacrylate. resolvemass.ca The repeating unit in these polymers is a β-amino ester, structurally analogous to this compound.

While this specific compound is not a direct monomer for PBAE synthesis, its structure is representative of the building blocks that constitute the polymer backbone. The study of such molecules provides insight into the properties and behavior of PBAEs. The biodegradability of PBAEs is attributed to the hydrolysis of the ester linkages in the polymer backbone, a feature also present in this compound. nih.gov

Synthesis of Poly(β-amino ester) Architectures (linear, branched, hyperbranched)

The architecture of poly(β-amino ester)s can be precisely controlled to be linear, branched, or hyperbranched, which in turn influences their material properties and application efficacy. researchgate.netnih.gov

Linear PBAEs: These are synthesized by reacting bifunctional monomers, specifically a primary or secondary amine (A2 type) with a diacrylate (B2 type). nih.govacs.orgrsc.org The resulting polymer chains are linear with defined end groups.

Branched and Hyperbranched PBAEs: To introduce branching, multifunctional monomers are incorporated into the polymerization reaction. nih.govcmu.edu For example, using a triamine or a triacrylate (B3 type) monomer along with the A2 and B2 monomers leads to the formation of branched structures. nih.gov Hyperbranched polymers, characterized by a highly dendritic structure, can be synthesized in a one-pot reaction using ABx type monomers or a combination of multifunctional monomers. acs.orginstras.com The degree of branching can be controlled by the stoichiometry of the monomers.

The table below summarizes the monomer types used to achieve different PBAE architectures.

| Polymer Architecture | Monomer Types | Resulting Structure |

| Linear | A2 (e.g., primary amine) + B2 (e.g., diacrylate) | Straight polymer chains |

| Branched | A2 + B2 + B3 (or A3) | Polymer chains with side branches |

| Hyperbranched | AB2 | Highly dendritic, globular structure |

This control over the polymer architecture allows for the fine-tuning of properties such as viscosity, solubility, and the density of functional groups, which is crucial for applications like gene delivery. researchgate.netnih.gov

Structural Modification and Functionalization of Polymer Backbones

The unique chemical architecture of this compound, featuring a reactive secondary amine, an ester group, and an aromatic nitro group, makes it a valuable building block for the structural modification and functionalization of polymer backbones. Its incorporation into a polymer can introduce specific functionalities, thereby tailoring the polymer's properties for advanced applications.

The primary amine group allows for its integration into polymer chains through various polymerization techniques. For instance, it can act as a monomer in step-growth polymerizations to form polyamides or poly(β-amino ester)s. The presence of the bulky nitrophenyl side group can significantly influence the polymer's morphology and chain packing, potentially leading to materials with unique thermal and mechanical properties.

Furthermore, the nitro group on the phenyl ring serves as a versatile handle for post-polymerization modification. The nitro group can be chemically reduced to an amine, which can then be used for further functionalization, such as grafting other polymer chains or attaching bioactive molecules. This two-step functionalization strategy provides a powerful tool for creating complex and multifunctional polymer architectures. nih.gov Nitrones, which can be derived from related nitro compounds, have also been explored in polymer chemistry for their dual role as radical spin traps and 1,3-dipoles, offering pathways to novel polymer structures. researchgate.net

The modification of polymer backbones with amino-acid-derived monomers, such as this compound, can lead to the development of "smart" materials that respond to external stimuli. nih.gov The inclusion of such monomers can impart pH-responsiveness or other desired characteristics to the resulting polymer.

A hypothetical scheme for the incorporation of this compound into a polymer backbone and subsequent functionalization is presented below:

Table 1: Hypothetical Polymer Backbone Modification Strategy

| Step | Description | Potential Outcome |

| 1. Polymerization | Co-polymerization of this compound with a suitable diacrylate monomer. | Formation of a poly(β-amino ester) with pendant nitrophenyl groups. |

| 2. Reduction | Chemical reduction of the nitro groups on the polymer backbone to amine groups. | A polymer backbone functionalized with reactive primary amine groups. |

| 3. Grafting | Reaction of the amine-functionalized polymer with an activated polymer (e.g., PEG-NHS). | A graft copolymer with a poly(β-amino ester) backbone and polyethylene (B3416737) glycol side chains. |

This strategy highlights the potential of this compound as a versatile building block for creating functional polymers with tailored properties.

Rheological and Mechanical Properties of Derived Polymers

The incorporation of this compound into a polymer backbone is expected to have a significant impact on the rheological and mechanical properties of the resulting material. The bulky and rigid nitrophenyl group can restrict chain mobility, leading to an increase in the glass transition temperature (Tg) and modulus of the polymer.

The presence of the polar nitro group can enhance intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding (if a hydrogen bond donor is present), which can further contribute to the stiffness and strength of the material. Research on nanocomposite hydrogels has shown that nitro-group functionalization of dopamine (B1211576) enhances the interfacial binding property and increases resistance to oxidation, resulting in materials with enhanced stiffness. nih.gov This suggests that the nitrophenyl group in polymers derived from this compound could play a similar role in improving mechanical properties.

The rheological behavior of polymers is also influenced by their molecular architecture. The introduction of bulky side groups can increase the viscosity of the polymer melt or solution. The potential for cross-linking through the functional groups of the monomer can lead to the formation of hydrogels with tunable viscoelastic properties. For instance, the modification of linear polyacrylamide with nitrodopamine has been shown to create nanocomposite hydrogels with significantly increased shear moduli. nih.gov

Table 2: Predicted Impact of this compound on Polymer Properties

| Property | Predicted Effect | Rationale |

| Tensile Strength | Increase | Increased intermolecular forces due to the polar nitro group and potential for hydrogen bonding. |

| Young's Modulus | Increase | The rigid nitrophenyl group restricts chain mobility, leading to a stiffer material. |

| Elongation at Break | Decrease | Increased stiffness and intermolecular forces may lead to a more brittle material. |

| Viscosity | Increase | The bulky side groups can hinder polymer chain movement, increasing flow resistance. |

These predicted effects are based on the general principles of polymer science and findings from related systems. researchgate.netresearchgate.net Experimental studies on polymers specifically derived from this compound are needed to confirm these hypotheses.

pH-Responsiveness and Degradation Studies of Polymer Systems

Polymers derived from this compound are expected to exhibit both pH-responsiveness and biodegradability, attributes that are highly sought after in biomedical applications.

pH-Responsiveness:

The presence of the amino group in the polymer backbone, specifically in poly(β-amino ester)s (PBAEs), imparts pH-responsive behavior. nih.gov At physiological pH (around 7.4), the tertiary amine in the backbone is largely deprotonated and hydrophobic. However, in an acidic environment (e.g., in tumor tissues or endosomes, with pH values ranging from 5.0 to 6.8), the amine group becomes protonated. mdpi.com This protonation leads to electrostatic repulsion between the polymer chains, causing the polymer to swell or dissolve. This pH-triggered transition can be exploited for the targeted delivery of therapeutic agents. mdpi.comresearchgate.net

The general mechanism for the pH-responsiveness of PBAEs is as follows:

At neutral or basic pH: The polymer is hydrophobic and can encapsulate drugs.

At acidic pH: Protonation of the amino groups leads to polymer swelling and release of the encapsulated cargo. mdpi.com

Degradation:

The ester linkages in the backbone of PBAEs are susceptible to hydrolysis, leading to the degradation of the polymer into smaller, non-toxic molecules. nih.gov This biodegradability is a crucial feature for in vivo applications, as it prevents the long-term accumulation of the polymer in the body. The degradation of polyesters can be influenced by factors such as the surrounding pH and the presence of enzymes. encyclopedia.pube3s-conferences.orgresearchgate.net The degradation of aromatic polyesters, in particular, has been a subject of study to understand their stability and breakdown products. rit.edu

The degradation of PBAEs typically occurs through the hydrolysis of the ester bonds, a process that can be accelerated in acidic conditions due to the protonation of the adjacent amino group. rsc.orgrsc.org The degradation products are generally considered to be biocompatible.

The presence of the nitroaromatic group might also influence the degradation profile. While nitroaromatic compounds can be resistant to oxidative degradation, they can be metabolized by certain microorganisms, which could be relevant for the environmental fate of these polymers. nih.govnih.gov

Table 3: Summary of pH-Responsiveness and Degradation Characteristics

| Feature | Description | Potential Application |

| pH-Responsiveness | Swelling or dissolution in acidic environments due to protonation of the amino group. | Targeted drug delivery to acidic tumor microenvironments or for endosomal escape of therapeutics. |

| Biodegradability | Hydrolytic cleavage of the ester bonds in the polymer backbone. | Transient medical implants, drug delivery vehicles that are cleared from the body. |

The combination of pH-responsiveness and biodegradability makes polymers derived from this compound promising candidates for the development of advanced drug delivery systems. frontiersin.orgnih.gov

Applications in Chemical Biology Probes and Molecular Recognition Studies

The structural features of this compound make it an attractive scaffold for the design of chemical probes for applications in chemical biology and molecular recognition.

The nitrophenyl group is a key component in many chemical probes, particularly for sensing and imaging. The nitro group is a strong electron-withdrawing group and can act as a fluorescence quencher. mdpi.com This property can be exploited to design "turn-on" fluorescent probes. In such a design, the nitro group quenches the fluorescence of a nearby fluorophore. Upon a specific biological event, such as reduction of the nitro group to an amine in a hypoxic (low oxygen) environment characteristic of tumors, the quenching is relieved, and a fluorescent signal is produced. mdpi.com This makes nitroaromatic compounds valuable for developing probes to image tumor hypoxia. mdpi.com

Furthermore, the amino and ester groups of this compound provide handles for conjugation to other molecules, such as fluorophores, affinity ligands, or other signaling moieties, to create more complex and specific probes. mdpi.comscilit.com For instance, the amino group can be used to attach the molecule to a peptide or a small molecule that targets a specific protein or cellular location.

In molecular recognition studies, the aromatic ring of the nitrophenyl group can participate in π-π stacking interactions, while the nitro and amino groups can engage in hydrogen bonding and electrostatic interactions. These non-covalent interactions are crucial for the selective binding of a probe to its biological target. acs.org The design of molecular clips and tweezers often relies on such interactions for the recognition of specific guest molecules, including nitrophenols. acs.org The synthesis of Schiff bases from nitrophenol derivatives has also been explored for their potential in molecular docking and biological activity studies. elsevierpure.comresearchgate.net

Table 4: Potential Applications in Chemical Biology and Molecular Recognition

| Application | Design Principle | Example |

| Hypoxia Probes | The nitro group acts as a fluorescence quencher that is removed upon bioreduction in hypoxic conditions, leading to a "turn-on" fluorescence signal. | A fluorescent probe for imaging solid tumors. mdpi.com |

| Enzyme Activity Probes | The compound can be modified to be a substrate for a specific enzyme. Cleavage by the enzyme would lead to a change in a detectable signal (e.g., fluorescence). | A probe to measure the activity of a nitroreductase enzyme. |

| Molecular Recognition | The molecule can be incorporated into a larger scaffold designed to bind to a specific target through a combination of non-covalent interactions. | A synthetic receptor for the selective binding of a particular biomolecule. nih.gov |

The versatility of this compound as a building block opens up numerous possibilities for the development of sophisticated tools for studying biological systems and for the detection of specific analytes. researchgate.netnih.govnih.govnih.gov

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

Current synthetic approaches often rely on multi-step procedures that may involve hazardous reagents or solvents. Future research should prioritize the development of more efficient and environmentally benign synthetic pathways.

Biocatalysis : The use of enzymes, such as lipases for kinetic resolution or transaminases for asymmetric amination, could provide a highly selective and green route to the chiral forms of the compound. Biocatalytic methods, including microbial reduction, have shown promise in the synthesis of related chiral molecules like 3-aryl-2-nitropropanols.

Solvent-Free and Microwave-Assisted Synthesis : Exploring solvent-free reaction conditions or the use of microwave irradiation are promising strategies to reduce waste and reaction times. rsc.org Eco-friendly formation of polymer matrices has been achieved via microwave irradiation without the need for solvents or catalysts. rsc.org

One-Pot Reactions : Designing tandem or one-pot reactions, such as a combined Michael addition and subsequent cyclization or derivatization, would improve atom economy and reduce the need for intermediate purification steps.

Exploration of New Catalytic Systems for Enantioselective Synthesis

The stereochemistry of the β-amino ester is crucial for many potential applications, particularly in pharmaceuticals and biomedical materials. The development of optically active products is a high-priority research area.

Organocatalysis : Asymmetric organocatalysis represents a powerful, metal-free method for constructing chiral centers. Future work could explore the use of chiral Brønsted acids or bifunctional amine-thiourea catalysts to control the stereochemical outcome of the key bond-forming reactions (e.g., Mannich or Michael additions).

Transition-Metal Catalysis : While classic methods exist, there is room to explore novel transition-metal catalyst systems for asymmetric hydrogenation or transfer hydrogenation of corresponding enamines or enoates.

Enzymatic Kinetic Resolution : Lipase-catalyzed kinetic resolution is a well-established method for resolving racemic esters and could be optimized for Ethyl 3-amino-3-(3-nitrophenyl)propanoate to isolate specific enantiomers with high purity.

Advanced Derivatization for Enhanced Chemical Functionality

The three functional groups on the molecule offer distinct handles for chemical modification, allowing for the creation of a diverse library of new compounds with tailored properties.

Nitro Group Reduction : The nitro group is a versatile precursor to an amino group via catalytic hydrogenation. wikipedia.org This reduction would transform the molecule into Ethyl 3,3'-diaminophenylpropanoate, a diamine monomer that could be used in polymerization or as a scaffold for further functionalization.

Amine Group Modification : The primary amine can be readily acylated, alkylated, or used in reductive amination to introduce a wide array of substituents, altering properties like solubility, basicity, and biological activity.

Ester Group Transformation : The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used as a handle for conjugation to polymers or biomolecules.

Table 1: Potential Derivatization Strategies and Their Outcomes

| Functional Group | Reaction Type | Potential Outcome |

|---|---|---|

| Nitro Group | Catalytic Hydrogenation | Conversion to a primary amine, creating a diamino building block. |

| Amino Group | N-Acylation / N-Alkylation | Introduction of new functional groups, tuning of physical properties. |

| Ethyl Ester | Hydrolysis | Formation of the corresponding β-amino acid. |

| Ethyl Ester | Ammonolysis / Aminolysis | Conversion to primary, secondary, or tertiary amides. |

Deeper Understanding of Reaction Mechanisms and Intermediates

A fundamental understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing reaction conditions and improving yields and selectivity.

Mechanistic Studies of Key Reactions : Detailed investigation of the mechanisms of asymmetric Mannich reactions or Michael additions used in its synthesis can lead to more rational catalyst design. resolvemass.caacs.org

Computational Chemistry : Quantum chemical studies, using methods like Density Functional Theory (DFT), can provide insight into transition states and reaction pathways. rsc.org Such studies have been used to model the reduction of nitroaromatic compounds on metal surfaces and to investigate the properties of polymer-drug interactions. rsc.orgmdpi.com

Intermediate Trapping and Characterization : The isolation and characterization of reaction intermediates, where possible, would provide direct evidence for proposed mechanistic pathways.

Integration into Emerging Material Science Applications

The structure of this compound makes it an attractive candidate monomer for the synthesis of novel functional polymers and materials.

Biodegradable Polymers : As a β-amino ester, the compound is a potential precursor for two important classes of biodegradable polymers:

Poly(β-amino esters) (PBAEs) : These cationic polymers are widely researched for drug and gene delivery applications due to their biodegradability and pH-responsive nature. resolvemass.carug.nlnih.govfrontiersin.org After reduction of the nitro group to an amine, the resulting diamine could be polymerized with various diacrylates via Michael addition to create a library of novel PBAEs with tunable properties for biomedical use. resolvemass.caacs.org